2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and two phenyl groups with tert-butyl and butyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.
Attachment of Phenyl Groups: The phenyl groups with tert-butyl and butyl substituents are introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with an acetamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, hydrogenated phenyl groups.
Substitution: Substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery for diseases where enzyme inhibition is a therapeutic strategy.
Antimicrobial Activity: Preliminary studies may suggest its potential as an antimicrobial agent against certain bacterial or fungal strains.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases.
Industry
Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.
Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The phenyl groups with tert-butyl and butyl substituents may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-{[4-amino-5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- 2-{[4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide lies in its specific substituents, which can significantly influence its chemical and biological properties. The tert-butyl and butyl groups may enhance its stability, lipophilicity, and interaction with molecular targets compared to similar compounds with different alkyl substituents.
Properties
Molecular Formula |
C24H31N5OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C24H31N5OS/c1-5-6-7-17-8-14-20(15-9-17)26-21(30)16-31-23-28-27-22(29(23)25)18-10-12-19(13-11-18)24(2,3)4/h8-15H,5-7,16,25H2,1-4H3,(H,26,30) |
InChI Key |
MVJSEWCZIZXKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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